molecular formula C17H13F3N2O2S B3000818 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-83-7

5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B3000818
CAS No.: 1105190-83-7
M. Wt: 366.36
InChI Key: DWVUJZNQHMXMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a sulfur-containing imidazole derivative characterized by a methoxyphenyl group at position 5 and a trifluoromethoxy-substituted phenyl group at position 1 of the imidazole-thione scaffold. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group at the para position of the aryl ring contributes moderate electron-donating properties. This combination likely enhances metabolic stability and influences binding affinity in biological systems. The compound’s molecular formula is C₁₇H₁₂F₃N₂O₂S, with a molecular weight of 364.35 g/mol (calculated).

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-13-6-2-11(3-7-13)15-10-21-16(25)22(15)12-4-8-14(9-5-12)24-17(18,19)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVUJZNQHMXMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The compound was synthesized through a multi-step reaction involving 4-methoxyaniline and phenyl isothiocyanate, followed by the addition of specific bromo compounds. The yield was reported at approximately 80%, and the purity was confirmed via spectroscopic methods including IR and NMR analyses .

The biological activity of this compound has been attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that the compound induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and increasing pre-G1 phase populations, indicating significant apoptotic activity .
  • Kinase Inhibition : The compound exhibits inhibitory activity against key kinases such as VEGFR-2 and B-Raf, which are crucial in cancer cell proliferation and survival. The IC50 values for these activities were significantly lower than those of standard reference drugs like erlotinib .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated against three different cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-7< 5Apoptosis induction, G2/M arrest
HepG2< 10Apoptosis induction
HCT-116< 15Apoptosis induction

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Case Studies

In a recent study, the compound was tested for its apoptotic effects on MCF-7 cells. Flow cytometric analysis indicated that treatment with the compound led to an increase in early and late apoptotic cells from 0.43% to 6.12% and from 0.23% to 10.23%, respectively . This significant increase demonstrates the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 5-(4-OCH₃), 1-(4-OCF₃) 364.35 High lipophilicity due to -OCF₃; balanced electronic effects
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione 5-(4-OCH₃), 1-(4-Cl) 316.80 Chlorine increases electronegativity but reduces steric bulk compared to -OCF₃
4-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione 4-F, no 5-aryl 194.23 Simplified structure; lower molecular weight and solubility
1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (Compound 5) 5-(4-OCH₃), 1-(benzylideneamino) ~340 (estimated) Schiff base moiety enhances planarity and potential π-π stacking

Key Observations :

  • The benzylideneamino group in Compound 5 introduces additional hydrogen-bonding capacity, correlating with its superior anticancer activity .
Anticancer Activity
  • Compound 5: Exhibits IC₅₀ <5 µM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cells. Notably, it shows low cytotoxicity against normal breast cells (MCF-10A), with safety indices exceeding docetaxel .
  • 1-(4-Chlorophenyl) Analog: No activity data reported, but chloro substituents are associated with moderate cytotoxicity in other imidazole-thiones .

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